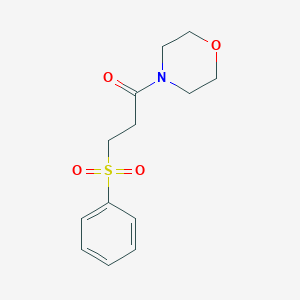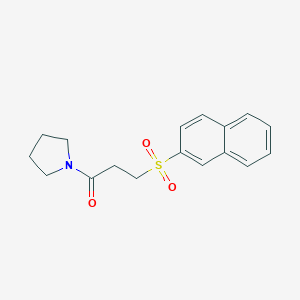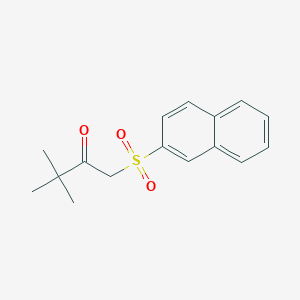![molecular formula C21H17N3O2S B285623 N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285623.png)
N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, also known as NPSB, is a chemical compound widely used in scientific research. It is a fluorescent probe that has been used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. NPSB is a small molecule that is easy to synthesize and has a high binding affinity for its target molecules.
作用机制
N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a fluorescent probe that binds to its target molecules through covalent or non-covalent interactions. Upon binding, it undergoes a conformational change that results in an increase in fluorescence intensity. The mechanism of fluorescence enhancement is based on the phenomenon of intramolecular charge transfer (ICT), which occurs when the donor and acceptor groups of the probe are brought into close proximity. The ICT process results in a shift in the absorption and emission spectra of the probe, which can be used to monitor changes in the local environment of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic and non-cytotoxic probe that can be used in live-cell imaging experiments. However, the use of this compound may interfere with the function of some proteins, especially if the probe is used at high concentrations or for prolonged periods of time. Therefore, it is important to use this compound at appropriate concentrations and to carefully control the experimental conditions.
实验室实验的优点和局限性
N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and has a high binding affinity for its target molecules. It is also a fluorescent probe that can be used in live-cell imaging experiments. However, there are some limitations to the use of this compound. It may interfere with the function of some proteins, especially if the probe is used at high concentrations or for prolonged periods of time. In addition, the fluorescence of this compound may be influenced by pH, temperature, and other environmental factors, which can complicate data interpretation.
未来方向
There are several future directions for the use of N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide in scientific research. One direction is to develop new derivatives of this compound that have improved binding affinity and selectivity for specific target molecules. Another direction is to use this compound in combination with other probes and techniques, such as mass spectrometry and X-ray crystallography, to study protein-ligand interactions and conformational changes in proteins. This compound can also be used in drug discovery and development, as it can be used to screen for compounds that bind to specific target molecules. Finally, this compound can be used to study the role of protein-protein interactions in disease states, such as cancer and neurodegenerative disorders.
合成方法
The synthesis of N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of 1-naphthylamine with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in anhydrous dichloromethane. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学研究应用
N-(1-naphthyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been widely used as a fluorescent probe to study protein-protein interactions, protein-ligand interactions, and enzyme activity. It has been used to study the binding of ligands to G protein-coupled receptors (GPCRs), which are important targets for drug discovery. This compound has also been used to study the activity of proteases, such as caspases, which play a critical role in apoptosis. In addition, this compound has been used to study the conformational changes in proteins, which are important for understanding protein function and regulation.
属性
分子式 |
C21H17N3O2S |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
N-naphthalen-1-yl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C21H17N3O2S/c25-19(22-18-12-6-10-15-7-4-5-11-17(15)18)13-14-27-21-24-23-20(26-21)16-8-2-1-3-9-16/h1-12H,13-14H2,(H,22,25) |
InChI 键 |
NCGUZHJDVHZLRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)

![1-[(Phenylsulfonyl)acetyl]azepane](/img/structure/B285562.png)

